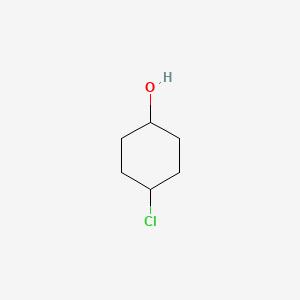

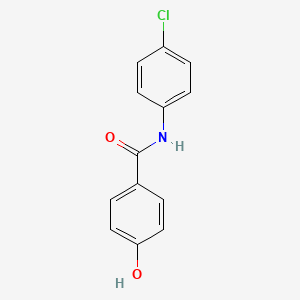

N-(4-chlorophenyl)-4-hydroxybenzamide

Overview

Description

N-(4-chlorophenyl)-4-hydroxybenzamide, also known as 4-chloro-3-hydroxybenzamide, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 212.56 g/mol and a melting point of 79-81°C. 4-chloro-3-hydroxybenzamide is soluble in water and ethanol and is used in a variety of research applications including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

1. Synthesis and Color Determination in Dyes

N-(4-chlorophenyl)-4-hydroxybenzamide has been utilized in the synthesis of disazo dyes. Grad et al. (2013) synthesized six new symmetrical disazo direct dyes using this compound and other components. These dyes were analyzed using various techniques, including thin-layer chromatography and HPLC. The color measurements were conducted using the CIELAB color space under different illuminants, showing good coloring power of the new azo-stilbene dyes (Grad et al., 2013).

2. Inhibition of Chemokine Receptor CCR1

The compound has shown potential as a C-C chemokine receptor 1 (CCR1) antagonist. Hong et al. (2015) described the synthesis and characterization of a tritium-labeled this compound derivative. This compound was studied for its potential in inhibiting CCR1, a receptor involved in inflammatory responses (Hong et al., 2015).

3. Application in Neuroscience

In neuroscience, this compound derivatives have been studied for their potential in reducing cerebral edema and improving outcomes in CNS injuries. Farr et al. (2019) identified a compound, AER-270, derived from this compound, which showed promising results in models of CNS injury. This study highlights the potential of such compounds in treating conditions like ischemic stroke (Farr et al., 2019).

4. Antibacterial Activity

Salicylanilide derivatives, including this compound, have been explored for their antibacterial properties. Ienascu et al. (2022) designed novel chloro-substituted salicylanilide derivatives and tested them against Gram-positive and Gram-negative bacteria. The study revealed good activity against Gram-positive bacteria, indicating the potential of these compounds in antibacterial applications (Ienascu et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-(4-chlorophenyl)-4-hydroxybenzamide.

Mode of Action

Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, paclobutrazol, a member of the triazole family, affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects .

Action Environment

Similar compounds have been found to be influenced by environmental factors .

properties

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROUDFPMGPAELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352381 | |

| Record name | SBB015763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3679-68-3 | |

| Record name | SBB015763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.